molecular formula C23H18FN3O3S2 B11516710 2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide CAS No. 5803-19-0

2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11516710
CAS No.: 5803-19-0
M. Wt: 467.5 g/mol
InChI Key: ZRJAQHUAAMYNJO-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzothiazole ring system, a benzamide moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclocondensation of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Benzamide Moiety: This step involves the reaction of the benzothiazole derivative with a benzoyl chloride in the presence of a base.

    Formation of the Sulfanyl Linkage: This can be achieved by reacting the intermediate with a suitable thiol compound.

    Introduction of the Methoxyanilino Group: This step involves the reaction of the intermediate with 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom and the methoxyanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-anilino-2-(methylsulfanyl)quinazoline: Shares the anilino and sulfanyl groups but has a quinazoline ring instead of a benzothiazole ring.

    2-fluoro-N-[2-(4-methoxyanilino)-2-oxoethyl]benzamide: Similar structure but lacks the benzothiazole ring.

Uniqueness

2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of the benzothiazole ring, the fluorine atom, and the methoxyanilino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

5803-19-0

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H18FN3O3S2/c1-30-16-9-6-14(7-10-16)25-21(28)13-31-23-27-19-11-8-15(12-20(19)32-23)26-22(29)17-4-2-3-5-18(17)24/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI Key

ZRJAQHUAAMYNJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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